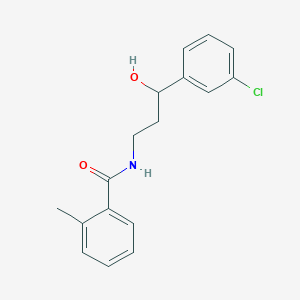

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

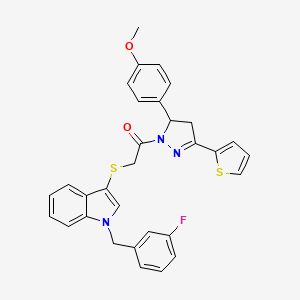

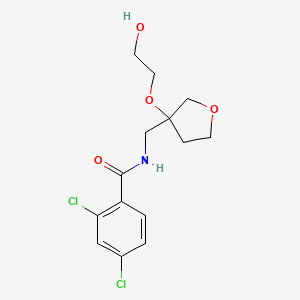

Molecular Structure Analysis

The molecular structure of similar compounds, such as “3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE”, includes a benzamide core with chloro-substituents . The structure of “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-methylbenzamide” would likely be similar, with additional functional groups attached to the benzamide core.Scientific Research Applications

Synthesis and Characterization : A study detailed the synthesis and characterization of tritium-labeled compounds possessing benzamide functionality, demonstrating applications in studying receptor antagonists through labeling patterns and stereochemical configuration retention analysis (Yang Hong et al., 2015).

Metabolic Conversion : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds offers insights into the metabolism and stability of benzamide derivatives, highlighting their relevance in pharmacokinetics and toxicology (D. Ross et al., 1983).

Environmental Analysis : A method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring parabens and other environmental phenols in human milk demonstrates the environmental monitoring and exposure assessment applications of benzamide derivatives (X. Ye et al., 2008).

Photocatalytic Degradation : The study on photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports highlights applications in environmental remediation and the development of more efficient photocatalysts (T. Torimoto et al., 1996).

Magnetic Studies : Research into heterometallic compounds involving manganese ions showcases the synthesis and potential applications of benzamide derivatives in developing single-molecule magnets, contributing to the field of materials science and magnetic storage technologies (Xiao-Lei Li et al., 2015).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound may be related to, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is plausible that this compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways . For instance, some indole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the functioning of cells .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have a variety of biological effects, depending on the specific receptors it interacts with .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-12-5-2-3-8-15(12)17(21)19-10-9-16(20)13-6-4-7-14(18)11-13/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHLZUJZGANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)

![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)

![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)